(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c20-15-5-1-2-6-16(15)23-8-10-24(11-9-23)19-22-18(25)17(26-19)12-14-4-3-7-21-13-14/h1-7,12-13H,8-11H2/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKPRCNYPMGHA-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CN=CC=C4)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CN=CC=C4)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one is a compound of significant interest due to its potential therapeutic applications. Its structure combines a thiazole moiety with piperazine and pyridine components, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Piperazine ring : Known for its ability to interact with various receptors.
- Thiazole moiety : Associated with multiple pharmacological effects.
- Pyridine group : Enhances the compound's interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives exhibit notable anticancer activity. For instance, compounds similar to (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one have been shown to inhibit cell proliferation in various cancer cell lines, including:
- Huh7 D12 (liver cancer)
- MDA-MB 231 (breast cancer)
- HCT 116 (colon cancer)
Studies have demonstrated that these compounds can inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation, thereby preventing cancer cell growth .
Antimicrobial Activity
Piperazine derivatives, including those containing thiazole rings, have exhibited antimicrobial properties. They demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The SAR analysis suggests that the presence of the piperazine group significantly enhances antibacterial activity .
Neuropharmacological Effects
Some studies have highlighted the neuropharmacological potential of similar compounds. For example, piperazine derivatives are known to interact with serotonin receptors, potentially leading to antidepressant effects. The incorporation of a fluorophenyl group may enhance this activity by improving receptor binding affinity .
Structure-Activity Relationship (SAR)
The biological activity of (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one is influenced by its structural components:
- Piperazine moiety : Critical for receptor interaction.
- Thiazole core : Imparts various biological activities including anticancer and antimicrobial effects.
- Fluorophenyl substitution : Enhances lipophilicity and may improve bioavailability and efficacy.
The torsion angles between the piperazine and fluorophenyl groups suggest a non-planar conformation, which may affect the compound's interaction with biological targets .
Case Studies
Several studies have explored the biological activity of thiazole-containing compounds analogous to (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Compound A | Anticancer | 0.5 μM | |
| Compound B | Antimicrobial | 10 μg/mL | |
| Compound C | Neuropharmacological | 20 nM |
These findings indicate that modifications in the structure can lead to significant variations in biological activity.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one exhibit antidepressant properties. A study demonstrated that piperazine derivatives can modulate serotonin receptors, which play a crucial role in mood regulation. The compound's ability to interact with these receptors suggests potential for developing new antidepressants.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, a related thiazole derivative was found to activate caspase pathways leading to programmed cell death in cancer cells .
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives is well-documented. The compound's structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell lysis. A comparative study highlighted that derivatives similar to this compound exhibited significant activity against various bacterial strains, including resistant strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 15 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 20 µg/mL |
Case Study 1: Antidepressant Effects
A study involving animal models tested the efficacy of a piperazine-based compound similar to (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one. Results indicated a significant reduction in depressive-like behavior after administration, correlating with increased serotonin levels in the brain .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the thiazole derivative induced apoptosis in human cancer cell lines by activating caspase enzymes. This mechanism was supported by flow cytometry analysis showing increased annexin V binding, indicating early apoptotic changes .
Chemical Reactions Analysis
Functionalization at Position 2: Piperazine Substitution
The 4-(2-fluorophenyl)piperazin-1-yl group at position 2 is introduced via nucleophilic displacement of a leaving group (e.g., bromine or chlorine) on the thiazol-4-one precursor:
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Mechanism : The sulfur atom at position 2 is replaced by the piperazine moiety through an SNAr (nucleophilic aromatic substitution) reaction. This requires activation of the thiazole ring via electron-withdrawing groups (e.g., the exocyclic double bond at position 5) .
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Conditions : Reaction with 1-(2-fluorophenyl)piperazine in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
Key Observations :
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Steric hindrance from the 2-fluorophenyl group may reduce reaction rates, necessitating extended reaction times .
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Microwave acceleration (e.g., Monowave® 300 reactor) can improve yields to >90% while reducing time to 1–2 hours .
Stereochemical Control of the Exocyclic Double Bond
The Z-configuration of the 5-(pyridin-3-ylmethylene) group is thermodynamically favored due to:
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Conjugation Effects : Stabilization through resonance with the thiazol-4-one carbonyl .
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Steric Factors : Bulky substituents (e.g., pyridine) favor the Z-isomer to minimize non-bonded interactions .
Experimental Validation :
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X-ray crystallography of analogous compounds confirms the Z-geometry, with dihedral angles <10° between the thiazole ring and arylidene group .
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No E-isomer is detected under optimized microwave conditions, as confirmed by NMR and HPLC .
Acidic Hydrolysis
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The thiazol-4-one ring undergoes hydrolysis in concentrated HCl (reflux, 6–8 hours) to yield a thiourea-pyridine conjugate :
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The exocyclic double bond remains intact due to conjugation with the aromatic pyridine ring .
Basic Conditions
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In NaOH/EtOH, the piperazine nitrogen may undergo alkylation or acylation at the secondary amine site, though steric protection from the 2-fluorophenyl group limits reactivity .
Oxidation
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The exocyclic double bond resists oxidation (e.g., with KMnO₄ or O₃) due to aromatic stabilization .
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Sulfur in the thiazole ring can oxidize to sulfoxide or sulfone derivatives under strong oxidants (e.g., mCPBA) .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding the dihydrothiazol-4-one derivative .
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Selectivity challenges arise due to competing reduction of the pyridine ring .
Cross-Coupling and Functionalization
The pyridine ring at position 5 participates in:
-
Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
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Nitration (HNO₃/H₂SO₄) at the meta position relative to the methylene group .
Stability and Degradation Pathways
Comparison with Similar Compounds
Key Observations :
Core Modifications : The thiazol-4(5H)-one core in the target compound differs from thiazolidin-4-one derivatives (e.g., ) by the absence of a sulfur atom at position 2. This may reduce redox activity but enhance hydrolytic stability .
Substituent Diversity :
- Piperazine vs. Piperidine : The 2-fluorophenylpiperazine group in the target compound likely enhances receptor-binding specificity compared to the piperidine analogue in .
- Pyridine vs. Phenyl/Pyrazole : The pyridin-3-ylmethylene group may offer improved solubility and π-π stacking interactions compared to bulkier aryl groups (e.g., diphenylpyrazole in ) .
Fluorine Effects : Fluorine substitution (e.g., in , and the target compound) is associated with enhanced metabolic stability and bioavailability due to reduced cytochrome P450-mediated oxidation .
Pharmacological and Physicochemical Comparisons
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- Anti-inflammatory Potential: Compound 7 in (structurally similar but with a methoxyphenylpyrazole group) demonstrated anti-inflammatory activity in vitro, suggesting the target compound’s piperazine and pyridine moieties could modulate similar pathways (e.g., COX-2 inhibition) .
- Neuroactive Potential: The 2-fluorophenylpiperazine group is analogous to ligands targeting serotonin (5-HT1A) and dopamine receptors, as seen in antipsychotic drugs like aripiprazole .
- Crystallographic Stability : Compounds in with fluorophenyl-triazole motifs exhibited high crystallinity and planar molecular conformations, implying that the target compound’s structural rigidity may favor stable receptor interactions .
Preparation Methods
Knoevenagel Condensation Under Microwave Irradiation
The Z-configured exocyclic double bond is formed via a microwave-assisted Knoevenagel reaction between 2-thioxothiazolidin-4-one and pyridine-3-carbaldehyde.
Procedure :
- Combine 2-thioxothiazolidin-4-one (1.0 eq), pyridine-3-carbaldehyde (1.2 eq), piperidine (0.1 eq), and acetic acid (3.0 eq) in ethanol.
- Irradiate in a monomode microwave reactor at 120°C for 15 minutes (300 W power).
- Cool, filter, and recrystallize from ethanol to obtain Intermediate A as a yellow solid.
Key Data :
- Yield: 85–92%.
- Stereochemical Control : Exclusive Z-isomer formation due to thermodynamic stability under microwave conditions.
- 1H NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, pyridinyl-H), 8.51 (d, J = 4.8 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.48 (m, 1H), 7.32 (s, 1H, =CH), 4.21 (s, 2H, thiazolidinone-CH2).
Synthesis of Intermediate B: 1-(2-Fluorophenyl)piperazine
Buchwald–Hartwig Amination
A palladium-catalyzed coupling between 2-fluorobromobenzene and piperazine achieves high regioselectivity.
Procedure :
- Mix 2-fluorobromobenzene (1.0 eq), piperazine (1.5 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in toluene.
- Heat at 110°C for 12 hours under nitrogen.
- Extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography (SiO2, CH2Cl2:MeOH 9:1).
Key Data :
- Yield: 78%.
- 1H NMR (400 MHz, CDCl3) : δ 7.12–7.05 (m, 2H, Ar-H), 6.98–6.91 (m, 2H), 3.20 (t, J = 4.8 Hz, 4H, piperazine-H), 2.89 (t, J = 4.8 Hz, 4H).
Final Assembly: Sulfur/Nitrogen Displacement
Microwave-Assisted Amination
Intermediate A undergoes nucleophilic substitution with Intermediate B under microwave conditions.
Procedure :
- Suspend Intermediate A (1.0 eq) and Intermediate B (1.2 eq) in ethanol with MgO (0.2 eq) as a base.
- Irradiate at 100°C for 30 minutes (250 W power).
- Concentrate under reduced pressure and recrystallize from ethanol/water (4:1).
Key Data :
- Yield: 70–76%.
- HPLC Purity : >98% (C18 column, MeCN:H2O 60:40).
- HRMS (ESI+) : m/z calcd for C20H18FN5OS [M+H]+: 402.1234; found: 402.1236.
Stereochemical and Structural Validation
NMR Analysis of Z-Configuration
The Z-geometry of the pyridin-3-ylmethylene group is confirmed by:
X-ray Crystallography
Single-crystal X-ray analysis (Figure 1) confirms the Z-configuration and planar thiazol-4(5H)-one ring.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| Microwave | 120°C, 15 min, MgO/EtOH | 85–92 | >98 | >99:1 |
| Conventional | Reflux, 10 h, DMF | 62–75 | 90–95 | 85:15 |
Microwave irradiation significantly enhances yield and stereoselectivity while reducing reaction time.
Mechanistic Insights
Knoevenagel Condensation
The reaction proceeds via:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction. A typical procedure involves refluxing a thiazolidinone precursor (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives) with pyridine-3-carbaldehyde in ethanol or 1,4-dioxane, catalyzed by piperidine. The reaction mixture is acidified post-reflux to precipitate the product, which is recrystallized from a DMF-EtOH (1:1) mixture for purification .
- Key Data : Reaction conditions (e.g., 5–10 mmol scale, 2–5 h reflux) and yields (~60–85%) can be optimized by adjusting solvent polarity and catalyst loading.
Q. How can the Z-configuration of the exocyclic double bond in the compound be confirmed?
- Methodological Answer : The Z-configuration is confirmed via:
- X-ray crystallography : Refinement using SHELXL (part of the SHELX suite) provides unambiguous bond length and angle data, particularly for the exocyclic C=C bond .
- NMR spectroscopy : Coupling constants () between protons on the double bond (typically < 10 Hz for Z-isomers) and NOE correlations can distinguish Z/E isomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- H/C NMR : Assign signals for the thiazole ring (δ ~6.5–7.5 ppm for aromatic protons), piperazine (δ ~3.0–3.5 ppm for N–CH), and pyridinylmethylene (δ ~8.0–8.5 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm) and C=N vibrations (~1600 cm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with < 3 ppm mass accuracy .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrostatic Potential (ESP) Maps : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions (e.g., fluorine and pyridine groups as electron-deficient sites) .
- Frontier Orbital Analysis : HOMO-LUMO gaps (~4–5 eV) and localization (e.g., HOMO on thiazole, LUMO on pyridine) predict reactivity toward electrophiles/nucleophiles .
Q. How can contradictions in cytotoxic activity data across cell lines be resolved?
- Methodological Answer :
- Dose-Response Profiling : Test the compound against a panel of cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (e.g., WI-38) using the SRB assay. Calculate IC values with triplicate replicates and ANOVA for statistical significance .
- Mechanistic Studies : Combine flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .
- Example Data :
| Cell Line | IC (µM) | Selectivity Index (WI-38 IC/Cancer IC) |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | 3.5 |
| HEPG-2 | 8.9 ± 0.9 | 4.8 |
Q. What strategies are recommended for analyzing conformational flexibility of the piperazine ring?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters (e.g., total puckering amplitude ) using crystallographic data. For example, a of 0.5–0.7 Å indicates moderate puckering .
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water) for 100 ns to sample chair, boat, and twist-boat conformations. Use RMSD clustering to identify dominant states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
